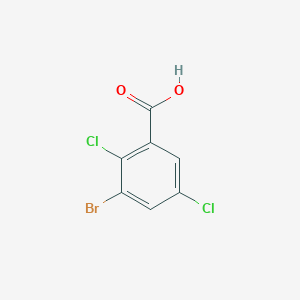

3-Bromo-2,5-dichlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZLROIBULTHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies of 3 Bromo 2,5 Dichlorobenzoic Acid

Precursor-Based Synthetic Routes

The synthesis of 3-Bromo-2,5-dichlorobenzoic acid predominantly relies on precursor-based routes, where a simpler, commercially available or easily synthesized molecule is converted into the final product through a series of chemical transformations.

A principal method for preparing this compound is the direct halogenation of a suitable benzoic acid derivative. smolecule.com This approach typically involves starting with a molecule that already possesses some of the required halogen atoms. A logical and common precursor for this route is 2,5-dichlorobenzoic acid. mdpi.com The synthesis is then completed by introducing a bromine atom at the correct position on the aromatic ring. This sequential halogenation is a cornerstone of aromatic compound synthesis. smolecule.com

The general transformation can be represented as: 2,5-Dichlorobenzoic acid → this compound

This reaction is an electrophilic aromatic substitution, where an electrophilic bromine species replaces a hydrogen atom on the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism governing the synthesis of this compound from its dichlorinated precursor. smolecule.comresearchgate.net This class of reactions involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. mdpi.com For the synthesis of the target molecule, a brominating agent is used to generate a bromine electrophile. smolecule.com

The success of the synthesis hinges on controlling the regioselectivity of the bromination reaction. The position of the incoming bromine atom is dictated by the directing effects of the substituents already present on the aromatic ring: the carboxylic acid (-COOH) group and the two chlorine (-Cl) atoms.

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group and acts as a meta-director. It deactivates the ring towards electrophilic attack but directs incoming electrophiles to the positions meta to itself (C3 and C5).

Chlorine Atoms (-Cl): Halogens are deactivating yet ortho, para-directing. The chlorine at C2 directs incoming electrophiles to the ortho position (C3) and the para position (C6). The chlorine at C5 directs to its ortho positions (C4 and C6).

In the bromination of 2,5-dichlorobenzoic acid, these effects combine to favor the substitution at the C3 position. The directing influence of the carboxylic acid group (meta to C3) and the C2-chlorine (ortho to C3) are synergistic, strongly activating the C3 position for electrophilic attack. While the C5-chlorine directs towards C4 and C6, these positions are not as strongly activated as C3, leading to the regioselective formation of this compound. smolecule.com

| Substituent | Position | Directing Effect | Influence on Bromination at C3 |

| Carboxylic Acid | C1 | meta | Directs to C3 |

| Chlorine | C2 | ortho, para | Directs to C3 (ortho) |

| Chlorine | C5 | ortho, para | Directs to C4, C6 (ortho) |

The incorporation of bromine onto the 2,5-dichlorobenzoic acid ring proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). smolecule.com

The mechanism involves three key steps:

Generation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond in molecular bromine, generating a potent bromine electrophile (Br⁺). FeBr₃ + Br₂ → [FeBr₄]⁻ + Br⁺

Nucleophilic Attack: The electron-rich aromatic ring of 2,5-dichlorobenzoic acid attacks the bromine electrophile. This attack, directed to the C3 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically the [FeBr₄]⁻ complex, removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.

An alternative synthetic route to this compound involves the oxidation of a corresponding benzaldehyde. This method is advantageous if the aldehyde precursor is readily available or more easily synthesized than the dichlorinated benzoic acid starting material. The aldehyde group (-CHO) can be converted to a carboxylic acid group (-COOH) using a variety of oxidizing agents.

The direct oxidation of 3-Bromo-2,5-dichlorobenzaldehyde provides a straightforward pathway to the target acid. This reaction specifically targets the aldehyde functional group for conversion while leaving the halogenated aromatic ring intact.

The general transformation is: 3-Bromo-2,5-dichlorobenzaldehyde → this compound

This oxidation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com The reaction typically involves heating the aldehyde with the oxidizing agent in a suitable solvent system. The choice of oxidant and reaction conditions is crucial to ensure high conversion and prevent side reactions.

| Precursor | Product | Typical Oxidizing Agents |

| 3-Bromo-2,5-dichlorobenzaldehyde | This compound | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) |

Oxidation of Halogenated Benzaldehyde Precursors

Oxidizing Agent Selection and Reaction Optimization

The oxidation of a methyl group on a halogenated toluene (B28343) precursor is a direct route to forming the corresponding benzoic acid. The selection of the oxidizing agent and the optimization of reaction conditions are crucial for achieving high yields and preventing unwanted side reactions.

Commonly employed oxidizing agents for the conversion of substituted toluenes to benzoic acids include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions. The oxidation of 3-bromo-2,5-dichlorotoluene (B3196626) to this compound requires robust oxidizing conditions to convert the methyl group to a carboxylic acid.

Alternative and often more environmentally benign methods involve the use of molecular oxygen in the presence of catalysts. For instance, cobalt-based catalysts, such as Co(OAc)₂/NaBr/AcOH or Co(C₁₈H₃₅O₂)₂/NH₄Br, have been effectively used for the oxidation of substituted toluenes to their corresponding benzoic acids. organic-chemistry.org These reactions are typically carried out in non-acidic solvents like dichlorobenzene or chlorobenzene (B131634) at elevated temperatures (110-150°C) and may be initiated by a radical initiator. organic-chemistry.org The efficiency of these catalytic systems can be high, with yields for similar halogenated toluenes reaching up to 92%. organic-chemistry.org Nitric acid (HNO₃) also serves as a potent and cost-effective oxidant for converting primary alkyl groups on an aromatic ring to carboxylic acids, though its use requires careful control to avoid over-oxidation and nitration side reactions. acsgcipr.org

Table 1: Comparison of Oxidizing Systems for Toluene Derivatives

| Oxidizing System | Typical Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| KMnO₄ | Substituted Toluenes | Acidic solution | Varies | Good | |

| CrO₃ | Substituted Toluenes | Acidic solution | Varies | Good | |

| Co(OAc)₂/NaBr/AcOH + O₂ | Substituted Toluenes | Dichlorobenzene | 110 | up to 92 | organic-chemistry.org |

| Co(C₁₈H₃₅O₂)₂/NH₄Br + O₂ | Substituted Toluenes | Dichlorobenzene | 150 | up to 90 | organic-chemistry.org |

| HNO₃ | Benzyl (B1604629) Alcohols | Sulfuric Acid Media | Varies | Varies | acsgcipr.org |

This table is generated based on data for substituted toluenes and benzyl alcohols and is illustrative for the synthesis of this compound.

Reaction optimization involves fine-tuning parameters such as temperature, reaction time, catalyst loading, and the ratio of reactants to maximize the yield and purity of the desired product. For example, in the liquid-phase oxidation of toluene using a cobalt catalyst and pure oxygen, optimal conditions were found to be a temperature of 157°C, a reaction time of 2 hours, and a specific catalyst loading to achieve high conversion to benzoic acid. researchgate.net

Oxidation of Halogenated Benzyl Alcohol Precursors

An alternative synthetic pathway to this compound involves the oxidation of a corresponding benzyl alcohol precursor. This method can be advantageous as the alcohol functionality is often more readily oxidized to a carboxylic acid than a methyl group.

The direct oxidation of 3-Bromo-2,5-dichlorobenzyl alcohol presents a viable route to the target carboxylic acid. This precursor can be synthesized through methods such as the electrophilic aromatic substitution of benzyl alcohol with bromine and chlorine. The oxidation step converts the hydroxymethyl group (-CH₂OH) into a carboxyl group (-COOH).

A variety of reagents can effect the oxidation of benzyl alcohols to carboxylic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective for this transformation. vedantu.com The reaction with KMnO₄ is typically carried out in an alkaline or acidified solution, followed by hydrolysis. vedantu.comdoubtnut.com

More selective and milder oxidizing agents have also been developed. These include a combination of a copper catalyst with O₂ as the terminal oxidant, followed by a chlorite (B76162) oxidation (Lindgren oxidation). researchgate.net Other "greener" oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH) are also utilized, often in conjunction with transition metal catalysts. researchgate.net For instance, an Fe₃O₄/CS/Cu/IL catalyst has shown high activity for the oxidation of various benzyl alcohols to carboxylic acids using TBHP as the oxidant. researchgate.net The choice of reagent and conditions depends on the substrate's sensitivity to oxidation and the desired selectivity. For example, pyridinium (B92312) chlorochromate (PCC) is a milder oxidant that typically oxidizes primary alcohols to aldehydes, but under certain conditions, further oxidation to the carboxylic acid can be achieved. vedantu.comorganic-chemistry.org

Table 2: Reagents for the Oxidation of Benzyl Alcohols to Carboxylic Acids

| Reagent | Conditions | Notes | Reference |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution | Strong, non-selective oxidant | vedantu.com |

| Chromium Trioxide (CrO₃) | Acidic solution | Strong, toxic oxidant | |

| Nitric Acid (HNO₃) | Strong acid media | Powerful, risk of nitration | acsgcipr.org |

| Copper Catalyst / O₂ / Chlorite | Two-step process | Milder conditions | researchgate.net |

| Fe₃O₄/CS/Cu/IL / TBHP | Catalytic | Recyclable catalyst | researchgate.net |

This table provides a general overview of reagents and is not exhaustive.

Multi-Step Synthesis Approaches

The synthesis of polysubstituted aromatic compounds like this compound often necessitates multi-step approaches to ensure the correct regiochemistry of the substituents. smolecule.comrsc.org

The order of introduction of the bromine, chlorine, and carboxyl groups is critical due to the directing effects of these substituents in electrophilic aromatic substitution reactions. chemistrysteps.com For instance, starting with benzoic acid, direct halogenation with bromine and chlorine would need to be carefully controlled to achieve the desired 3-bromo-2,5-dichloro substitution pattern. smolecule.com The carboxyl group is a meta-director, while halogens are ortho-, para-directors, albeit deactivating. chemistrysteps.com

A more controlled strategy often involves starting with a precursor that allows for the sequential and regioselective introduction of the functional groups. One common approach is to start with a substituted toluene, introduce the halogens, and then oxidize the methyl group to a carboxylic acid. For example, chlorination of toluene can be directed to the 2- and 5-positions, followed by bromination at the 3-position. Alternatively, a carboxyl group can be introduced via methods other than oxidation, such as the carbonylation of an aryl halide or the hydrolysis of a nitrile. acs.org

The synthesis can also proceed via halodecarboxylation, where a carboxylic acid is replaced by a halogen. acs.org This can be a useful strategy for accessing regioisomers that are difficult to obtain through direct halogenation. acs.org

In complex multi-step syntheses, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from reacting in a subsequent step. wikipedia.orgorganic-chemistry.org For carboxylic acids, a common protecting group is an ester, such as a methyl, ethyl, or benzyl ester. oup.com

For example, if a reaction condition required for introducing a halogen is incompatible with a free carboxylic acid (e.g., strongly basic or nucleophilic reagents), the acid can be converted to an ester. oup.com After the desired transformation is complete, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. oup.com The choice of ester is important; for instance, a tert-butyl ester can be cleaved under acidic conditions, while a benzyl ester can be removed by hydrogenolysis. wikipedia.org

Similarly, other functional groups that might be present in a synthetic intermediate may require protection. For example, an alcohol or an amine group would likely need to be protected during many of the reactions involved in the synthesis of a halogenated benzoic acid. oup.com The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group in the presence of others, providing a high degree of control in a multi-step synthesis. organic-chemistry.org

Advanced and Sustainable Synthetic Methods

Modern synthetic strategies for this compound focus on improving efficiency and sustainability. These include catalytic pathways that regenerate reagents and multi-step sequences that build the molecule from readily available precursors.

Catalytic Bromination-Oxidation Pathways

This approach involves the introduction of a bromine atom onto a dichlorinated aromatic ring, followed by the oxidation of a side chain to form the carboxylic acid group. These pathways are designed to be atom-economical and utilize catalytic processes to drive the reactions.

Radical initiators are crucial for reactions that proceed via a free-radical chain mechanism, such as the bromination of a benzylic carbon (a carbon atom attached to an aromatic ring). Azobisisobutyronitrile (AIBN) is a widely used radical initiator due to its predictable decomposition and the fact that it is considered safer than peroxides like benzoyl peroxide. researchgate.netechemi.com

Upon heating (typically between 65 and 72 °C), AIBN decomposes, eliminating a molecule of stable nitrogen gas to produce two 2-cyano-2-propyl radicals. researchgate.netwikipedia.org These initiator radicals are not directly involved in the final product but begin a chain reaction. libretexts.org For instance, in a benzylic bromination, the AIBN-derived radical can abstract a hydrogen atom from a reagent like tributyltin hydride or react with a bromine source to generate a bromine radical, which then propagates the chain reaction. wikipedia.orglibretexts.org The use of only a small, catalytic amount of AIBN is typically sufficient to start the process. libretexts.org

Table 1: Properties of Azobisisobutyronitrile (AIBN)

| Property | Value |

| Chemical Formula | C₈H₁₂N₄ |

| Molar Mass | 164.21 g/mol |

| Appearance | White crystalline powder |

| Decomposition Temperature | > 65 °C |

| Solubility | Soluble in organic solvents (e.g., toluene, alcohols), insoluble in water. researchgate.netwikipedia.org |

In many aromatic bromination reactions, molecular bromine (Br₂) is used, which results in the formation of hydrogen bromide (HBr) as a stoichiometric byproduct. This leads to a low atom economy for bromine. researchgate.net Sustainable or "green" chemistry principles have driven the development of methods where the bromide from HBr is oxidized back to an active brominating species. Hydrogen peroxide (H₂O₂) is an ideal oxidant for this purpose as its byproduct is water. researchgate.netgoogle.com

The final step in many synthetic routes to aromatic carboxylic acids is the oxidation of a precursor, commonly an alkyl group, an alcohol, or an aldehyde. The oxidation of an aldehyde to a carboxylic acid is a particularly common and efficient transformation. For the synthesis of this compound, a logical precursor would be 3-Bromo-2,5-dichlorobenzaldehyde.

This oxidation can be achieved using a variety of reagents. The methyl group of a toluene derivative can be oxidized to a carboxylic acid, a reaction that often proceeds through an aldehyde intermediate. The aldehyde group itself can be readily oxidized to a carboxylic acid functional group.

Diazonium Salt-Based Synthesis via Formaldoxime (B1209246) Intermediates

This synthetic route utilizes a primary aromatic amine as the starting material, which is converted into a highly versatile diazonium salt intermediate. This intermediate can then undergo various substitution reactions to build the desired molecular framework. The Sandmeyer reaction, which uses copper(I) salts to catalyze the replacement of the diazonium group with a nucleophile, is a cornerstone of this methodology. wikipedia.orglscollege.ac.inbyjus.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. lkouniv.ac.in For precursors like 2,5-dichloroaniline, this is typically carried out by treating the amine with a source of nitrous acid in a cold, acidic medium. google.comwipo.int The amine is first dissolved or suspended in a strong mineral acid, such as hydrochloric or sulfuric acid, to form its hydrochloride or sulfate (B86663) salt. google.comgoogle.com The mixture is then cooled to a low temperature, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. prepchem.comgoogle.com

A solution of sodium nitrite (B80452) (NaNO₂) is then added slowly. The strong acid reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ. lkouniv.ac.in This ion then reacts with the primary amine to form the diazonium salt. lkouniv.ac.in Maintaining a low temperature is critical to prevent premature decomposition of the diazonium salt and the unwanted formation of phenols.

Table 2: Typical Reaction Conditions for Diazotization of 2,5-Dichloroaniline

| Parameter | Condition | Rationale |

| Starting Material | 2,5-Dichloroaniline | Precursor amine |

| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid |

| Reaction Medium | Sulfuric acid and an organic acid (e.g., acetic acid). google.comgoogle.com | To form the diazonium salt and improve solubility. google.comgoogle.com |

| Temperature | 0–7 °C | To maintain the stability of the diazonium salt. |

Following the diazotization step, the resulting diazonium salt can be used in subsequent reactions. One such reaction involves the use of formaldoxime (H₂C=NOH) in the presence of copper salts. orgsyn.org This reaction typically introduces a formyl (aldehyde) group onto the aromatic ring, replacing the diazonium group. orgsyn.orgmdpi.com This would convert a dichloroaniline precursor into a dichlorobenzaldehyde. To arrive at the final this compound from this intermediate, subsequent bromination and oxidation steps would be necessary.

Sandmeyer-Type Reactions for Halogen Introduction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts, which are typically prepared from anilines. nih.govsemanticscholar.org This radical-nucleophilic aromatic substitution allows for the introduction of halogens at specific positions on an aromatic ring that may not be achievable through direct electrophilic halogenation. nih.gov The general process involves the diazotization of an aromatic amine with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by displacement of the diazo group with a halide using a copper(I) salt catalyst, such as copper(I) bromide or copper(I) chloride. nih.govmdpi.com

In the context of synthesizing substituted benzoic acids, a plausible route to this compound would start from an appropriately substituted aniline, such as 3-amino-2,5-dichlorobenzoic acid. The amino group is converted into a diazonium salt, which is then treated with a copper(I) halide. For instance, the synthesis of 4-bromo-2-chlorobenzoic acid has been demonstrated via a Sandmeyer reaction starting from 4-amino-2-chlorobenzoic acid, yielding the desired product, although purification from side products was necessary. semanticscholar.orgmdpi.com This illustrates the applicability of the Sandmeyer methodology for producing polyhalogenated benzoic acids. The reaction is often preferred for its regioselectivity, dictated by the position of the initial amino group.

Alkaline Hydrolysis and Aldehyde Formation

Alkaline hydrolysis is a critical step in various synthetic pathways leading to carboxylic acids. For halogenated benzoic acids, this often involves the conversion of a nitrile (-CN) or an ester group into a carboxylate salt, which is subsequently acidified to yield the final carboxylic acid. wikipedia.org

A key route to this compound involves the hydrolysis of a precursor like 3-bromo-2,5-dichlorobenzonitrile. This transformation is typically achieved by refluxing the nitrile with a strong base, such as aqueous sodium hydroxide. The nitrile group is hydrolyzed to a sodium carboxylate salt, and subsequent acidification with a strong acid like hydrochloric acid precipitates the this compound. This method is advantageous as the hydrolysis of nitriles is generally a high-yielding reaction.

This two-step process—nitrile formation followed by hydrolysis—is a common industrial strategy. For example, patents describe the synthesis of 3,5-dichlorobenzoic acid from benzonitrile, which is first chlorinated and then subjected to alkaline hydrolysis at elevated temperatures (e.g., 80-90°C) and a high pH (11-14) before acidification. google.comgoogle.com This industrial model highlights the robustness and scalability of the hydrolysis step.

Furthermore, the oxidation of a corresponding aldehyde, 3-bromo-2,5-dichlorobenzaldehyde, represents an alternative pathway. The aldehyde itself can be formed and then oxidized to the carboxylic acid. The conversion of an aldehyde to a carboxylic acid is a standard organic transformation, often accomplished with a variety of oxidizing agents.

Photocatalytic Bromination Techniques

Recent advancements in green chemistry have led to the development of photocatalytic methods for halogenation. These techniques offer safer and more efficient alternatives to traditional bromination, which often uses hazardous molecular bromine. Photocatalytic processes can reduce waste and improve atom economy. smolecule.com

While direct photocatalytic bromination of a pre-chlorinated benzoic acid to produce this compound is not widely documented, the principles are demonstrated in related syntheses. For instance, photocatalytic oxidative bromination is used to synthesize benzyl bromides, where a toluene derivative is brominated at the benzylic position. This process can be run in a microchannel reactor under light irradiation, using hydrogen peroxide as a green oxidant and hydrobromic acid as the bromine source. This setup enhances safety and reaction efficiency.

**1.3.3.1. Utilization of Nanoparticles (e.g., TiO₂) **

Titanium dioxide (TiO₂) nanoparticles are highly effective photocatalysts used in various organic transformations due to their chemical stability, low cost, and high redox potential. researchgate.netnih.gov In the context of halogenated aromatic compounds, TiO₂ nanoparticles have been studied for their ability to facilitate dehalogenation reactions under UV irradiation. smolecule.com For example, photocatalytic dehalogenation of this compound using TiO₂ nanoparticles has been shown to achieve a 98% conversion to benzoic acid, demonstrating the high reactivity of the C-X bonds on this molecule under photocatalytic conditions. smolecule.com

While this demonstrates a degradative pathway, the principles of photocatalysis using TiO₂ can be applied to synthetic reactions as well. Doping TiO₂ with metals or non-metals can tune its electronic properties, potentially enhancing its catalytic activity and shifting its absorption into the visible light spectrum. researchgate.netmostwiedzy.plmdpi.com Such modified TiO₂ catalysts could be engineered for selective bromination reactions, offering a green alternative to conventional methods.

Reduction of Bromine Consumption

A significant advantage of modern synthetic methods, particularly photocatalytic oxidative bromination, is the reduction in bromine consumption. Traditional electrophilic bromination using molecular bromine (Br₂) has a poor atom economy, as half of the bromine atoms end up as hydrogen bromide (HBr) byproduct.

Oxidative bromination systems address this issue by using a bromide source, such as HBr or a salt like potassium bromide, and an oxidant (e.g., hydrogen peroxide, H₂O₂). In these systems, the bromide is oxidized in situ to an electrophilic bromine species, leading to 100% atom utilization of the bromine source. smolecule.com Water is often the only byproduct, making the process more environmentally friendly. The photocatalytic oxidative bromination of toluene derivatives with HBr/H₂O₂ is a prime example of this efficient and green approach.

Industrial and Process Optimization Research

The industrial production of specialty chemicals like this compound requires methodologies that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. Research in this area focuses on optimizing reaction conditions, minimizing hazardous reagents and byproducts, and streamlining process flow.

Comparative Analysis of Industrial Methodologies

Several synthetic routes to this compound and related polyhalogenated benzoic acids have been developed, each with distinct advantages and disadvantages from an industrial perspective.

| Methodology | Starting Materials | Key Reagents | Advantages | Disadvantages | References |

| Direct Halogenation | Benzoic acid or Dichlorobenzoic acid | Br₂, Lewis Acid (e.g., FeBr₃) | Potentially fewer steps. | Can produce isomeric mixtures, requiring difficult purification; low atom economy of Br₂. | smolecule.com |

| Sandmeyer Reaction | Substituted Aniline (e.g., 3-Amino-2,5-dichlorobenzoic acid) | NaNO₂, H⁺, CuBr | High regioselectivity; versatile for various substitution patterns. | Involves diazotization which can be hazardous; may produce side products requiring purification. epo.org | semanticscholar.org, mdpi.com |

| Nitrile Hydrolysis | 2-Chlorobenzonitrile (B47944) | Brominating agent, NaOH/H⁺ | High yield for hydrolysis step; avoids diazotization hazards. | Multi-step process (bromination then hydrolysis); requires handling of nitriles. | , google.com |

| Oxidation of Toluene Derivative | Halogenated Toluene | Strong Oxidants (e.g., KMnO₄) | Utilizes potentially cheaper feedstocks. | Oxidation can be harsh and may not be selective; can generate significant waste. | google.com |

A particularly promising approach for industrial synthesis involves the bromination of 2-chlorobenzonitrile followed by alkaline hydrolysis. google.com This method avoids the potential safety hazards of diazotization reactions and can be more direct than starting from benzoic acid, which might require multiple, difficult-to-control halogenation steps. google.com Furthermore, process optimization through the use of modern technologies like microreactors for photocatalytic or other hazardous reactions can significantly improve safety, control, and efficiency.

Solvent Recovery and Waste Minimization Strategies

In the synthesis of this compound and related compounds, an increasing focus is placed on green chemistry principles, emphasizing solvent recovery and the reduction of waste streams. These strategies are critical for improving the economic viability and environmental footprint of the manufacturing process.

Recent advancements have introduced more sustainable practices. For instance, in related syntheses, steam distillation has been effectively used to recover solvents like 1,2-dichloroethane (B1671644) with a recovery rate of up to 85%. Another physical separation method, fractional condensation, has demonstrated the potential to achieve 90% solvent reuse.

Strategic solvent selection is a primary method for waste minimization. The replacement of hazardous solvents like dichloromethane (B109758) with more benign alternatives, such as water/ethanol (B145695) mixtures, significantly reduces environmental impact. smolecule.com Furthering these green initiatives, microwave-assisted synthesis protocols have been shown to dramatically cut energy consumption by 40% and waste generation by 28% when compared to conventional heating methods. smolecule.com

Catalyst recycling is another cornerstone of waste minimization. The use of catalysts immobilized on solid supports, such as iron(III) bromide on silica (B1680970) gel, permits the catalyst to be recovered and reused for multiple cycles (e.g., three cycles) without a significant loss in product yield. smolecule.com In industrial-scale production of similar halogenated benzoic acids, solvents like methanol (B129727) and acetic acid are commonly recovered through distillation and reused, leading to a waste reduction of as much as 70%.

Table 1: Solvent Recovery and Waste Minimization Techniques

| Strategy | Method | Recovery/Reduction Rate | Source |

|---|---|---|---|

| Solvent Recovery | Steam Distillation (for 1,2-dichloroethane) | 85% | |

| Fractional Condensation | 90% | ||

| Distillation (for Methanol, Acetic Acid) | 70% | ||

| Waste Minimization | Solvent Replacement | Use of Water/Ethanol instead of Dichloromethane | smolecule.com |

| Catalyst Recycling | Immobilized FeBr₃ on Silica Gel (reused 3x) | smolecule.com |

High-Purity Product Preparation and Impurity Separation

Achieving high purity in the final product is paramount and begins with carefully controlling the synthesis process to prevent the formation of impurities. nih.gov Key parameters such as reaction temperature, reagent ratios, and reaction time are meticulously optimized. nih.gov

One effective strategy to minimize hard-to-remove impurities is to use a slight excess of a reagent that can be easily separated in the workup phase. For example, if an unreacted starting material is difficult to remove from the final product, using a slight excess of the other reactant can drive the reaction to completion; this excess reagent can then be readily removed by a simple aqueous wash. nih.gov Temperature control is also crucial; running a reaction at a controlled temperature, such as 15 ± 5 °C, can prevent the formation of side products that occur at higher temperatures. nih.gov Similarly, extending reaction times unnecessarily can lead to an increase in impurities. nih.gov

A specific method for purifying certain substituted benzoic acids involves the formation of a salt with a chiral amine, such as α-methylbenzylamine. This technique is particularly effective at reducing the levels of positional isomer impurities to less than 0.05%. researchgate.net After the salt is formed and isolated, it can be hydrolyzed to yield the high-purity benzoic acid. researchgate.net For industrial-scale synthesis of related compounds, in-process controls such as high-performance liquid chromatography (HPLC) are used to monitor the reaction in real-time. This allows for immediate adjustments to prevent impurity levels from exceeding set thresholds, such as 0.5%.

Table 2: Strategies for High-Purity Preparation

| Strategy | Description | Benefit | Source |

|---|---|---|---|

| Reaction Control | Optimizing reagent molar ratios (e.g., 1:1.05) | Prevents excess of hard-to-remove starting materials. | nih.gov |

| Maintaining optimal reaction temperature (e.g., 15 ± 5 °C) | Reduces formation of temperature-dependent impurities. | nih.gov | |

| Limiting reaction time to completion (e.g., 1 hour) | Avoids the generation of by-products from prolonged reaction. | nih.gov | |

| Impurity Separation | Salt formation with α-methylbenzylamine | Reduces positional isomer impurities to <0.05%. | researchgate.net |

| Process Monitoring | In-line HPLC analysis | Triggers automatic adjustments if impurity levels rise. | |

Purification and Characterization of Synthetic Products

Following synthesis, the crude this compound must be purified to remove any remaining starting materials, by-products, or other impurities. Characterization is then performed to confirm the identity and purity of the final product.

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. alfa-chemistry.com The basic principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. alfa-chemistry.commt.com An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility for it at cooler temperatures, allowing the pure compound to crystallize out upon cooling while impurities remain dissolved in the mother liquor. mt.com

For this compound, recrystallization from a mixed solvent system of ethanol and water has been shown to effectively enhance its purity to greater than 97%. smolecule.com A similar method, using a methanol-water mixture (e.g., 1:1.5 v/v), is employed for other halogenated benzoic acids to achieve purities exceeding 99.5%.

The process typically involves:

Dissolving the crude solid in a minimum amount of the hot solvent or solvent mixture (e.g., ethanol-water).

Allowing the solution to cool slowly and without disturbance to promote the formation of well-defined crystals.

Collecting the purified crystals by filtration.

Washing the crystals with a small amount of the cold solvent to remove any residual mother liquor.

Drying the crystals to remove all traces of the solvent. alfa-chemistry.com

An alternative to cooling crystallization is antisolvent recrystallization, where a second solvent (the "antisolvent") in which the compound is insoluble is slowly added to a solution of the compound, causing it to precipitate. mt.com

Chromatographic Purification Methods

When recrystallization is insufficient to achieve the desired level of purity, or for separating compounds with very similar solubility profiles, chromatographic methods are employed.

Column Chromatography is a widely used preparative technique. In this method, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.org A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Separation occurs because the desired compound and impurities travel through the column at different rates based on their differing affinities for the stationary and mobile phases. For compounds like this compound and its precursors, a typical system uses silica gel as the stationary phase with a gradient eluent system such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate. rsc.org The addition of a small amount of acetic acid to the eluent can improve the separation of acidic compounds. rsc.org

High-Performance Liquid Chromatography (HPLC) is primarily an analytical technique used to determine the purity of a sample, but it can also be used on a preparative scale. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. It is an essential tool for quality control, providing precise quantification of product purity. ambeed.com

Derivatization and Functionalization of 3 Bromo 2,5 Dichlorobenzoic Acid

Synthesis of Amide Derivatives

The conversion of the carboxylic acid moiety into an amide is a fundamental derivatization strategy. This transformation is typically achieved through two primary pathways. The first involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine. Common coupling agents used for such transformations include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and minimize side reactions. tandfonline.comrsc.org

A second reliable method is the conversion of the carboxylic acid to a more reactive intermediate, the acid chloride. This is typically accomplished by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.org The resulting 3-bromo-2,5-dichlorobenzoyl chloride can then readily react with a wide range of primary or secondary amines to furnish the corresponding amide derivatives in high yield. This two-step approach is often preferred for its high reactivity and the ease of purification of the final products. beilstein-journals.orgnih.gov

For instance, the general synthesis of amide derivatives from substituted benzoic acids often follows the procedure outlined in the table below.

Table 1: General Conditions for Amide Synthesis

| Step | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Method 1: Direct Coupling | EDC, HOBt, DIPEA | Activation of carboxylic acid and coupling with amine | rsc.org |

| Method 2: Acid Chloride | 1. SOCl₂ or Oxalyl Chloride | Conversion to acid chloride | beilstein-journals.org |

Formation of Anhydrides and Acid Chlorides

As mentioned, the synthesis of 3-bromo-2,5-dichlorobenzoyl chloride is a key step for creating various derivatives, including amides and esters. beilstein-journals.org Reagents like thionyl chloride are effective for this conversion. The formation of the corresponding benzoic anhydride (B1165640) can also be achieved. While direct dehydration of the carboxylic acid is possible under harsh conditions, a more common laboratory-scale synthesis involves reacting the 3-bromo-2,5-dichlorobenzoyl chloride with the sodium salt (sodium 3-bromo-2,5-dichlorobenzoate) of the parent acid. Alternatively, in some industrial processes, the controlled hydrolysis of related trichlorinated precursors can yield a mixture of the carboxylic acid and its anhydride. google.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. organic-chemistry.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The carboxylic acid group can function as a DMG, although it is considered to be of intermediate strength. researchgate.net

Specific studies on unprotected 3-bromobenzoic acid have shown that treatment with a hindered lithium dialkylamide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (e.g., -50 °C) can selectively generate the lithium 3-bromo-2-lithiobenzoate dianion. figshare.com This intermediate can then be trapped by various electrophiles to introduce a substituent at the C-2 position, adjacent to the carboxylic acid. However, this lithiated intermediate is noted to be somewhat unstable; the 3-bromo-2-lithiobenzoate can eliminate lithium bromide to form reactive dehydrobenzoate (benzyne) intermediates. figshare.com This instability requires careful control of reaction conditions to achieve the desired ortho-functionalized product.

Table 2: Directed Ortho-Metalation of 3-Substituted Benzoic Acids

| Substrate | Base | Intermediate | Outcome | Reference |

|---|---|---|---|---|

| 3-Bromobenzoic Acid | LDA or LTMP | Lithium 3-bromo-2-lithiobenzoate | Trapping with electrophiles at C-2 position | figshare.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. For a substrate like 3-Bromo-2,5-dichlorobenzoic acid, these reactions offer a pathway to introduce new aryl or vinyl groups. The general catalytic cycle for these reactions, such as the Suzuki or Heck coupling, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and reductive elimination to release the product and regenerate the catalyst. libretexts.orgyoutube.com

The reactivity of aryl halides in the oxidative addition step typically follows the order: I > Br > Cl. libretexts.org This predictable trend is crucial for achieving selective reactions on polyhalogenated substrates. For this compound, this means that palladium-catalyzed couplings are expected to occur chemoselectively at the more reactive C-Br bond, leaving the two C-Cl bonds intact under appropriate conditions. nih.govthieme-connect.com

The Suzuki-Miyaura coupling is a premier method for the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals and materials science. mdpi.comresearchgate.net This reaction couples an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. libretexts.org

To synthesize biaryl derivatives of this compound, the compound would be reacted with a suitable arylboronic acid. The reaction would selectively proceed at the C-3 (bromo) position, yielding a 3-aryl-2,5-dichlorobenzoic acid. A variety of palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases, like potassium carbonate or potassium phosphate, are commonly employed for this transformation. mdpi.comnih.gov

Table 3: Key Components of a Typical Suzuki-Miyaura Coupling for Biaryl Synthesis

| Component | Example | Role in Catalytic Cycle | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Substrate for oxidative addition | libretexts.org |

| Boron Reagent | Phenylboronic acid | Provides the aryl group during transmetalation | mdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the entire catalytic cycle | libretexts.orgnih.gov |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron species and participates in the catalytic cycle | mdpi.comnih.gov |

The Heck reaction provides a means to introduce vinyl groups by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Similar to the Suzuki reaction, the Heck reaction on this compound would be expected to occur selectively at the C-Br bond to produce 3-vinyl-2,5-dichlorobenzoic acid derivatives. beilstein-journals.org

Chemo- and Regioselective Functionalization Studies

The presence of multiple, chemically distinct halogen atoms on the aromatic ring of this compound makes chemo- and regioselectivity a central theme in its functionalization. As established, the differential reactivity of C-Br versus C-Cl bonds in palladium-catalyzed cross-couplings is a prime example of chemoselectivity. libretexts.orgthieme-connect.com By carefully selecting the catalyst, ligands, and reaction conditions, chemists can target the C-Br bond for coupling while preserving the C-Cl bonds for subsequent transformations, enabling a stepwise approach to building molecular complexity.

Regioselectivity is demonstrated in the directed ortho-metalation, which selectively activates the C-H bond at the C-2 position, ortho to the directing carboxylic acid group, over the C-H bond at the C-6 position. figshare.com This selectivity arises from the chelation of the organolithium reagent by the carboxylate.

Computational chemistry has become an invaluable tool for predicting the outcomes of chemical reactions, including the regio- and site-selectivity of functionalizing complex aromatic systems. rsc.orgresearchgate.net Density Functional Theory (DFT) is a particularly powerful method used for this purpose. mdpi.com

For molecules like this compound, DFT calculations can be used to model the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. By calculating parameters such as Fukui indices, which indicate the propensity of a specific atomic site to undergo attack by a nucleophile or an electrophile, researchers can forecast the regiochemical outcome of reactions. For example, analysis of the closely related 3-bromo-2,5-dichlorobenzyl alcohol using DFT has been used to map its electrophilic and nucleophilic sites, thereby predicting where further functionalization would occur. Similarly, analyzing the energies of frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity and selectivity of different positions on the aromatic ring. researchgate.net These predictive models help rationalize experimental observations and guide the design of synthetic routes to avoid unwanted isomers and improve reaction efficiency.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

The structural features of 3-Bromo-2,5-dichlorobenzoic acid, with its molecular formula C₇H₃BrCl₂O₂ and molecular weight of 269.91 g/mol , make it an important starting material in multi-step synthetic pathways. Current time information in Pasuruan, ID.chemscene.comnih.gov Chemists utilize this compound as a foundational scaffold, introducing further chemical complexity through sequential reactions. nih.govnih.gov The presence and specific placement of the bromo and chloro groups influence the electronic properties of the aromatic ring and provide regiochemical control in subsequent synthetic transformations. smolecule.com

Precursor for Bioactive Compounds

This compound is a key precursor in the synthesis of various biologically active compounds. nih.govnih.gov Its derivatives are explored for potential therapeutic properties due to their ability to interact with biological targets like enzymes and receptors. nih.gov The halogen atoms can enhance binding affinity and modulate the compound's metabolic stability. For instance, related halogenated benzaldehydes have been shown to inhibit cancer cell proliferation and induce apoptosis. nih.gov The synthesis of complex molecules with potential antibacterial and antifungal properties also utilizes intermediates derived from this structural class.

Synthesis of Pharmaceutical Intermediates

The compound is a crucial intermediate in the development of new pharmaceuticals. Current time information in Pasuruan, ID.researchgate.netaobchem.com It is employed in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs). For example, the structurally similar 4-Bromo-2,5-dichlorobenzoic acid is used in the multi-step synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a target of interest in cancer therapy. googleapis.com Similarly, various halogenated benzoic acids are foundational in creating inhibitors for enzymes like Stearoyl-CoA desaturase 1 (SCD1), which is relevant for treating obesity. acs.org The synthesis of Aurora kinase inhibitors, another important class of anticancer agents, also involves intermediates derived from dichlorobenzoic acid scaffolds. rsc.org

Intermediate for Agrochemical Development

In the field of agriculture, this compound and its relatives serve as intermediates for the development of new agrochemicals, such as pesticides and herbicides. Current time information in Pasuruan, ID.smolecule.comnih.gov The biological activity of molecules derived from this compound is leveraged to create effective crop protection agents. nih.gov For example, diacylhydrazines, which can be synthesized from related dichlorobenzoyl chlorides, are known to be effective insecticides that act as stomach poisons for various pests. chemeo.com The core structure is also found in intermediates used for producing fungicides. mdpi.com

Material Science Applications

The applications of this compound extend into materials science, where its specific structural and chemical properties are exploited to create novel materials with desired characteristics.

Investigation of Crystal Structure and Thermal Properties

The thermal properties of halogenated benzoic acids are a subject of research interest. smolecule.com For comparison, 2,5-Dibromobenzoic acid has a reported melting point between 425.65 K and 428.15 K (152.5 °C to 155 °C) and a calculated boiling point of 674.57 K (401.42 °C). This compound itself has a predicted boiling point of 354.9±42.0°C. smolecule.com These properties are crucial for designing materials with high thermal stability.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Source |

|---|---|---|---|---|

| This compound | C₇H₃BrCl₂O₂ | N/A | 354.9 ± 42.0 (Predicted) | smolecule.com |

| 2,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 152.5 - 155.0 | 401.4 (Calculated) | |

| 3-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 168 - 169 | 336.3 (Predicted) | nih.gov |

Supramolecular Assembly and Interaction Studies

Halogenated benzoic acids are of great interest in supramolecular chemistry due to their ability to form well-defined, extended structures through a combination of non-covalent interactions. nih.govchemeo.com The key interactions driving the assembly of these molecules include hydrogen bonding via the carboxylic acid group and various interactions involving the halogen atoms, such as halogen bonding, halogen-π, and halogen-halogen interactions. researchgate.netchemeo.com

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). The presence of three halogen atoms—one bromine and two chlorine—on the aromatic ring of this compound makes it a prime candidate for forming such bonds. The electrophilicity of the halogen atom, often referred to as the σ-hole, is enhanced by the presence of electron-withdrawing groups, such as other halogens on the same aromatic ring.

In the context of crystal engineering, these interactions are pivotal for controlling the architecture of molecular solids. While specific crystal structure data for this compound is not widely detailed in the provided search results, the behavior of analogous polyhalogenated benzoic acids provides a strong precedent. For instance, studies on related molecules like 3-bromo-5-iodobenzoic acid and various dichlorobenzoic acids demonstrate the formation of robust halogen bonds (e.g., Br···O, Cl···O, Br···Br, Cl···Cl) that direct the supramolecular assembly. researchgate.netresearchgate.net In complexes involving these molecules, halogen bonds have been shown to be a recurring and predictable motif, often competing with or complementing traditional hydrogen bonds. researchgate.netresearchgate.net For this compound, the bromine and chlorine atoms can interact with Lewis bases, such as the oxygen atoms of the carboxylic acid group on a neighboring molecule, to form defined structural patterns.

Table 1: Potential Halogen Bonding Interactions in Halogenated Benzoic Acids

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Halogen···Oxygen | An interaction between a halogen atom (Br or Cl) and an oxygen atom, typically from a carbonyl or hydroxyl group. | Highly probable, directing the formation of dimers or extended chains in the solid state. |

Halogen-π and π-π Interactions

Beyond classical halogen bonds, the electron-rich π-system of the aromatic ring and the electrophilic character of the halogens give rise to other significant non-covalent forces.

Halogen-π Interactions: This interaction involves the electrophilic region of a halogen atom on one molecule interacting with the nucleophilic π-electron cloud of the aromatic ring of a neighboring molecule. Research on rare-earth complexes with dihalogenated benzoic acids has shown that halogen-π interactions are a significant factor in their supramolecular assembly. researchgate.netnih.gov

π-π Interactions: These are attractive interactions between the aromatic rings of adjacent molecules. They are crucial for the stacking of planar aromatic systems and contribute significantly to the stability of the resulting crystal structure. In many co-crystals involving halogenated benzoic acids, π-π stacking interactions are consistently observed alongside hydrogen and halogen bonds. researchgate.netcanterbury.ac.nz The likelihood of these interactions can, however, be influenced by the size and polarizability of the halogen substituents, which can sometimes disrupt π-π stacking in favor of halogen bonding. researchgate.net

For this compound, a balance of these interactions is expected to dictate its solid-state structure. The interplay between halogen bonding, halogen-π, and π-π stacking provides a powerful tool for designing complex, multidimensional architectures.

Design of New Functional Materials

The predictable and directional nature of the non-covalent interactions involving this compound makes it an excellent component for the rational design of functional materials, particularly in the domain of Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). The properties of a MOF, such as its porosity, stability, and catalytic activity, can be tuned by carefully selecting the metal and the organic linker.

Research has demonstrated that incorporating this compound as a linker in MOFs can lead to materials with enhanced properties. A notable application is in the development of MOFs for carbon dioxide (CO₂) adsorption. smolecule.com The inclusion of this specific linker was found to increase the MOF's CO₂ adsorption capacity, a phenomenon attributed to favorable halogen···π interactions between the halogenated linker and the adsorbed CO₂ molecules. smolecule.com This highlights a sophisticated design strategy where the linker is not just a structural component but an active participant in the material's function.

Table 2: Application of this compound in Functional Materials

| Material Type | Application | Key Interaction/Mechanism |

|---|

| Metal-Organic Frameworks (MOFs) | Carbon Dioxide (CO₂) Adsorption | Halogen···π interactions between the linker and CO₂ molecules enhance adsorption capacity. smolecule.com |

The use of polyhalogenated linkers like this compound in MOFs and other crystalline materials represents a key area of modern materials science. By leveraging a detailed understanding of halogen bonding and other supramolecular interactions, researchers can design and synthesize new materials with precisely controlled structures and functions for applications in gas storage, separation, and catalysis.

Biological Activity and Molecular Interaction Studies

Antimicrobial Activity Research

Halogenated benzoic acids are a class of compounds recognized for their biological activities. The introduction of halogen atoms to the aromatic ring can significantly modulate a molecule's properties, including its lipophilicity and electronic character, which are crucial for antimicrobial action. While direct and extensive research on 3-Bromo-2,5-dichlorobenzoic acid is limited, studies on closely related compounds and derivatives provide a strong basis for understanding its potential antimicrobial profile.

Research into halogenated benzoic acids and their derivatives indicates a broad spectrum of activity. Studies on various substituted benzamides and other derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 2,4-dichlorobenzoic acid have demonstrated potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. derpharmachemica.com One study noted that compounds containing 4-chloro and 4-bromo moieties were particularly active. derpharmachemica.com

While specific data for this compound is not extensively detailed in available literature, its chemical precursor, 3-Bromo-2,5-dichlorobenzaldehyde, has been shown to exhibit significant antimicrobial activity against a variety of bacterial strains, suggesting that the core halogen substitution pattern is effective. Furthermore, studies on other related compounds, such as 3-bromo-2-chlorobenzoic acid, also point towards notable antimicrobial properties, although detailed efficacy levels require more investigation. smolecule.com The general principle is that halogenation can enhance the ability of a molecule to interact with and disrupt bacterial cell structures and functions. nih.gov

The antifungal potential of halogenated benzoic acids has been explored primarily through their derivatives and complexes. For example, rare-earth metal complexes synthesized with 3-bromo-5-iodobenzoic acid, a structurally similar compound, exhibited moderate antimicrobial activity against the fungal pathogen Candida albicans. researchgate.net Similarly, amide derivatives synthesized from various substituted benzoic acids have shown significant antifungal potential against C. albicans at higher concentrations. tandfonline.com These findings suggest that the halogenated benzoic acid scaffold, including that of this compound, can be a valuable component in the development of new antifungal agents. The efficacy is often linked to the molecule's ability to interfere with essential fungal cellular processes.

The data presented below is for a structurally related precursor and may not be fully representative of the activity of this compound itself.

Table 1: MIC Data for the Related Compound 3-Bromo-2,5-dichlorobenzaldehyde| Microbial Type | MIC Range (µg/mL) |

|---|---|

| Gram-positive bacteria | 32 - 128 |

For comparison, amide derivatives synthesized using dichlorobenzoic acids have shown MIC values against E. coli and S. aureus in the range of 1200 to 1800 µg/mL, indicating that the specific derivation of the carboxylic acid group is critical to its final potency. tandfonline.com

The antimicrobial effects of halogenated benzoic acids are believed to stem from their ability to interfere with fundamental microbial cellular processes and interact with key biomolecules.

The primary mechanism of action for benzoic acid itself is its ability to disrupt cell membrane integrity and function. As a lipophilic molecule, it can pass through the microbial cell membrane. Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton and acidifying the cytoplasm. This drop in intracellular pH can inhibit crucial metabolic processes. Specifically, the anaerobic fermentation of glucose through the enzyme phosphofructokinase is known to be strongly inhibited. nih.gov

Halogenation can enhance this effect by increasing the lipophilicity of the benzoic acid molecule, facilitating its passage across the microbial cell membrane. mdpi.com Furthermore, the presence of bulky halogen atoms can physically disrupt the phospholipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components, ultimately causing cell death.

Halogenated aromatic compounds are known to be inhibitors of various microbial enzymes. Studies have shown that halogenated analogues of benzoate (B1203000) can inhibit the induction of enzyme systems that bacteria use to oxidize and metabolize aromatic compounds. mdpi.com This suggests that this compound could act as a competitive inhibitor for enzymes that normally process benzoic acid or similar substrates, thereby blocking metabolic pathways necessary for bacterial growth.

Research on hybrids of 3,5-dichlorobenzoic acid has demonstrated inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, highlighting the potential of the dichlorinated phenyl moiety to interact with enzyme active sites. mdpi.comnih.gov While these are not microbial enzymes, the principle of enzyme inhibition is transferable. In bacteria, halogenated aromatics can interfere with dioxygenase enzymes, which are critical for the breakdown of aromatic rings—a key step in the degradation of many organic compounds. researchgate.net The specific halogen substitution pattern on the aromatic ring is a critical determinant of which enzymes are inhibited and the potency of that inhibition. mdpi.com

Mechanism of Action at the Microbial Level

Modulation of Signaling Pathways and Cellular Processes

Halogenated aromatic compounds, including derivatives of benzoic acid, are recognized for their ability to interact with various biological molecules, which can lead to the modulation of signaling pathways and alterations in cellular processes. The presence of halogen atoms on the benzene (B151609) ring can enhance a compound's ability to bind to molecular targets like enzymes and receptors. This interaction can interfere with normal biological functions, such as those seen in metabolic pathways. vu.lt For instance, the precursor to this compound, 3-bromo-2,5-dichlorobenzaldehyde, is known to interact with biomolecules, potentially through covalent bonding, which can alter enzyme activity and modulate cellular signaling. Such interactions are foundational to the observed biological effects of this class of compounds.

Anticancer Activity Investigations

Benzoic acid and its derivatives have been identified as a promising scaffold in the search for new anticancer agents. preprints.orgresearchgate.net The biological activity of these compounds is often linked to their ability to modulate key molecular pathways involved in the progression of cancer. researchgate.net

In Vitro Studies Against Cancer Cell Lines (e.g., MCF-7, A549)

While direct studies on the anticancer activity of this compound are not extensively documented in the available research, significant findings have been reported for its immediate precursor, 3-bromo-2,5-dichlorobenzaldehyde. This related compound has demonstrated anticancer properties in in vitro studies against several cancer cell lines, including MCF-7, a human breast cancer cell line, and A549, a human lung cancer cell line. These studies suggest that the compound may induce apoptosis (programmed cell death) in cancer cells, possibly through mechanisms that involve oxidative stress and mitochondrial dysfunction. Other halogenated benzoic acid derivatives have also been evaluated against various cancer cell lines, showing that structural modifications can lead to potent cytotoxic activity. vu.ltrsc.org

IC50 Value Determinations

The potency of a compound's cytotoxic effect is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For 3-bromo-2,5-dichlorobenzaldehyde, the IC50 values have been determined to be approximately 10 µM for MCF-7 cells and 15 µM for A549 cells. These values indicate significant cytotoxic activity against these cancer cell lines.

Structure-Activity Relationship (SAR) Studies

The biological activity of benzoic acid derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring, as well as the presence of the carboxylic acid group. mdpi.comresearchgate.net

Influence of Halogen Position and Number on Biological Activity

The addition of halogens like bromine and chlorine to a benzofuran (B130515) ring, a related heterocyclic structure, has been shown to significantly increase anticancer activities. mdpi.com This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen atom and nucleophilic sites on a target molecule, thereby improving binding affinity. mdpi.com

For halogenated benzoic acids, the position of the substituent is critical. Studies on the toxicity of chlorobenzoic acids to algae have shown that halogens at the meta- and para-positions result in greater toxicity than those with ortho-substitutions. researchgate.net The specific arrangement of halogens in this compound—with chlorine atoms at positions 2 and 5 and a bromine atom at position 3—creates a distinct electronic and steric profile that dictates its interaction with biological targets. The introduction of fluorine or chlorine atoms into related parent compounds has been shown to contribute to cytotoxicity, though the effect is not always dependent on the number or position of the halogens. mdpi.com The type of halogen also matters; for instance, in a series of 4-halobenzoic acids, the inhibitory strength against a particular enzyme followed the order of bromo > chloro > fluoro. nih.gov

Role of the Carboxylic Acid Moiety

The carboxylic acid (-COOH) group is a crucial functional moiety for the biological activity of this class of compounds. mdpi.com It is the defining feature of benzoic acid, contributing to its acidic properties and influencing its reactivity. preprints.org In the context of anticancer activity, the carboxyl group can participate in the chelation of metal ions and influence intermolecular interactions that are critical for the cytotoxic potential of the molecule. mdpi.com Structure-activity relationship studies on various derivatives have highlighted that the presence of a carboxylic acid group, often in specific positions (ortho- or para-), is more advantageous for biological activity compared to other related functional groups like hippuric acid. nih.govacs.org This group is fundamental to the molecule's ability to interact with biological macromolecules and exert its effects. mdpi.com

Interaction with Biomolecules and Metabolic Pathways

The biological activity of halogenated aromatic compounds like this compound is intrinsically linked to their interactions with biological macromolecules. Due to its specific structural characteristics—a carboxylic acid group and halogen substituents on an aromatic ring—this compound can engage with biological systems, potentially influencing metabolic pathways. smolecule.com The presence of bromine and chlorine atoms enhances the molecule's reactivity and its ability to interact with enzymes and cellular receptors. smolecule.com Such interactions can lead to the modulation of enzyme activity and other cellular processes. Research into analogous halogenated benzoic acids suggests that they can act as inhibitors for various enzymes, indicating a potential mechanism of action for this compound. smolecule.comnih.gov

A significant mechanism through which this compound may exert its biological effects is via the formation of covalent bonds with nucleophilic sites on biomolecules. The benzene ring is rendered electron-deficient by the electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the carboxylic acid group. This electronic arrangement makes the carbon atoms bonded to the halogens susceptible to nucleophilic attack.

The bromine and chlorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, although this typically requires specific conditions or enzymatic catalysis. smolecule.com Nucleophilic functional groups commonly found in proteins, such as the thiol group of cysteine, the amino group of lysine, or the imidazole (B134444) ring of histidine, could potentially act as nucleophiles, leading to the formation of a stable, covalent adduct with the benzoic acid derivative. This covalent modification can irreversibly alter the structure and function of the target biomolecule, such as an enzyme or receptor.

Based on its chemical structure and studies on related compounds, this compound has the potential to act as an enzyme inhibitor. smolecule.com Halogenated compounds are known to interact with the active or allosteric sites of enzymes, leading to inhibition of their catalytic function. smolecule.com

While specific inhibition data for this compound is not extensively detailed in the available literature, research on analogous structures provides strong evidence for this potential. For instance, various substituted brominated and chlorinated benzoic acid derivatives have been investigated as inhibitors of enzymes crucial for the survival of pathogens like Trypanosoma brucei. nih.gov In one study, 2-(4-tert-butylbenzamido)-5-bromo-4-chlorobenzoic acid was synthesized and characterized as part of a series of potential enzyme inhibitors. nih.gov Furthermore, the 2,6-dichlorobenzoic acid moiety, which is structurally similar, has been incorporated into covalent inhibitors designed to target viral enzymes like the coronavirus 3CL protease. acs.org These studies highlight the utility of the halogenated benzoic acid scaffold in designing enzyme inhibitors, suggesting that this compound could exhibit similar properties. The mechanism could involve the compound binding to the enzyme's active site, potentially forming covalent bonds as discussed previously, thereby blocking substrate access and inactivating the enzyme. acs.org

Interactive Data Table: Potential Molecular Interactions of this compound

| Interaction Type | Potential Molecular Target | Basis for Potential | Reference |

| Covalent Bonding | Nucleophilic residues in proteins (e.g., Cysteine, Lysine) | Reactivity of the halogenated aromatic ring towards nucleophilic attack. | , smolecule.com |

| Enzyme Inhibition | Proteases | Studies on structurally related dichlorobenzoic acids used in covalent protease inhibitors. | acs.org |

| Enzyme Inhibition | Kinases / Metabolic Enzymes | Research on bromo-chlorobenzoic acid derivatives as inhibitors of hexokinases in pathogens. | nih.gov |

| Enzyme Inhibition | Microbial Enzymes | General findings that halogenated aromatic compounds can inhibit enzymes critical for microbial metabolism. | smolecule.com, |

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in the 3-Bromo-2,5-dichlorobenzoic acid molecule. The FT-IR spectrum, typically recorded in the 4000-400 cm⁻¹ region, reveals characteristic absorption bands corresponding to the vibrational modes of its specific bonds. researchgate.net

The analysis of related halogenated benzoic acids provides a basis for assigning the expected frequencies. researchgate.net The most prominent peaks include a broad absorption from the hydroxyl (O-H) group of the carboxylic acid, a sharp, strong peak from the carbonyl (C=O) stretch, and various peaks corresponding to the aromatic ring and its carbon-halogen bonds. The carbon-chlorine (C-Cl) stretching vibrations are typically found in the 800-600 cm⁻¹ range, while the carbon-bromine (C-Br) stretch appears at a lower frequency, around 600-500 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Medium to Strong |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would feature a downfield, broad singlet corresponding to the acidic proton of the carboxylic acid group. In the aromatic region (typically 7.0-8.5 ppm), two signals are expected for the two non-equivalent protons on the benzene (B151609) ring. beilstein-journals.orgrsc.org Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the adjacent halogen and carboxyl substituents.

¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum provides a detailed view of the carbon skeleton, showing a distinct signal for each of the seven carbon atoms in the molecule. The chemical shifts are significantly influenced by the electron-withdrawing nature of the oxygen and halogen substituents. rsc.org Carbons bonded directly to halogens exhibit downfield shifts. The carbonyl carbon of the carboxylic acid will appear at the lowest field (most deshielded), typically in the range of 165-175 ppm. rsc.orgrsc.org

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -COOH | > 10 | Broad singlet, exchangeable with D₂O |

| ¹H | Aromatic H | 7.5 - 8.0 | Two distinct signals (e.g., doublets or singlets) |

| ¹³C | -COOH | 165 - 175 | Carbonyl carbon |

| ¹³C | C-Cl | 130 - 135 | Carbons attached to chlorine |

| ¹³C | C-Br | ~120 | Carbon attached to bromine |

| ¹³C | C-COOH | ~130 | Carbon attached to the carboxylic acid |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. For this compound, the spectrum, typically recorded in a solvent such as methanol (B129727) or acetonitrile, is characterized by absorptions arising from π → π* transitions within the substituted benzene ring. rsc.org The precise wavelength of maximum absorption (λmax) and the molar absorptivity are influenced by the substitution pattern of the halogens and the carboxylic acid group on the aromatic system.

Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for verifying the purity and confirming the identity of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its mass-to-charge ratio (m/z). beilstein-journals.org

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. A key feature is the distinctive isotopic pattern caused by the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern serves as a definitive fingerprint for a molecule with this specific halogen composition. Analysis of the fragmentation pattern can further corroborate the structure. rsc.org

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. This compound, or a closely related analogue, can potentially serve as an internal standard for the GC-MS analysis of other halogenated aromatic compounds. nih.gov Its suitability stems from its structural similarity to other analytes, leading to comparable behavior during extraction and analysis, yet having a unique retention time and mass spectrum that prevents interference. nih.govgcms.cz For instance, various dichlorobenzoate analogues have been successfully employed as internal standards in the quantification of metabolites. nih.gov

X-ray Diffraction (XRD) for Structural Elucidation